Lifarizine

Description

sodium-calcium channel modulator; reduces ischemic brain damage

Structure

3D Structure

Properties

IUPAC Name |

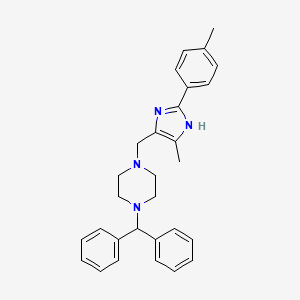

1-benzhydryl-4-[[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4/c1-22-13-15-26(16-14-22)29-30-23(2)27(31-29)21-32-17-19-33(20-18-32)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-16,28H,17-21H2,1-2H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDFEXRUDGWNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(N2)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869632 | |

| Record name | 1-(Diphenylmethyl)-4-{[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119514-66-8 | |

| Record name | Lifarizine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119514668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LIFARIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3705I245K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lifarizine's Neuronal Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lifarizine (RS-87476) is a neuroprotective agent whose primary mechanism of action is the potent and voltage-dependent blockade of neuronal voltage-gated sodium channels (VGSCs). It exhibits a high affinity for the inactivated state of these channels, a characteristic that contributes to its efficacy in pathological conditions involving excessive neuronal depolarization, such as cerebral ischemia. While also described as a calcium channel modulator, the precise details of its interaction with various calcium channel subtypes are less defined than its effects on sodium channels. This guide provides an in-depth examination of this compound's molecular interactions within the neuron, summarizing key quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The principal neuroprotective effect of this compound is attributed to its interaction with voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. This compound's blockade of these channels is not uniform across all channel states; it demonstrates a marked preference for the inactivated state over the resting state. This state-dependent inhibition is a key feature of its mechanism. During prolonged neuronal depolarization, as occurs during an ischemic event, a larger proportion of sodium channels are in the inactivated state. This compound's higher affinity for this state allows for targeted inhibition of hyperactive neurons without profoundly affecting normal neuronal activity.

This selective blockade of sodium influx helps to stabilize the neuronal membrane potential, reduce excessive neurotransmitter release (particularly glutamate), and thereby mitigate the downstream effects of excitotoxicity, a major contributor to neuronal cell death in ischemic conditions.

Signaling Pathway: Inhibition of Excitotoxic Cascade

The primary signaling pathway influenced by this compound is the excitotoxicity cascade, which is initiated by excessive neuronal depolarization and subsequent ion channel activity. By blocking voltage-gated sodium channels, this compound effectively dampens this cascade at an early stage.

Interaction with Other Ion Channels

Voltage-Gated Calcium Channels

This compound is often referred to as a "sodium and calcium channel modulator"[1][2]. However, detailed studies characterizing its effects on specific subtypes of voltage-gated calcium channels (e.g., L-, N-, P/Q-, T-type) are not as extensively published as those for its sodium channel activity. One study noted that the neuroprotective effect against veratridine-induced toxicity was not significantly attenuated by the L-type calcium channel blocker nitrendipine, suggesting a limited role for L-type channels in this specific model of neurotoxicity[3].

For context, the related compound flunarizine has been shown to block L-type, T-type, and N-type calcium channels[4][5]. Given the structural similarities, it is plausible that this compound may have some activity at these channels, but further direct experimental evidence is required to confirm this and determine the relative potencies.

Voltage-Gated Potassium Channels

There is currently a lack of significant evidence in the reviewed literature to suggest that this compound has a primary or direct modulatory effect on voltage-gated potassium channels in neurons. Its neuroprotective actions are predominantly explained by its effects on sodium and potentially calcium channels.

Quantitative Data

The following tables summarize the available quantitative data on this compound's interaction with neuronal targets.

Table 1: In Vitro Efficacy and Binding Affinity of this compound

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |

| IC50 (vs. Veratridine-induced Neurotoxicity) | 4 x 10-7 M (0.4 µM) | Rat Embryonic Cerebrocortical Neurons | 16-hour incubation with 10-4 M veratridine | |

| IC50 (Na+ Current Inhibition) | 1.3 µM | N1E-115 Neuroblastoma Cells | Holding potential: -80 mV | |

| IC50 (Na+ Current Inhibition) | 7.3 µM | N1E-115 Neuroblastoma Cells | Holding potential: -100 mV (resting state) | |

| IC50 (Na+ Current Inhibition) | 0.3 µM | N1E-115 Neuroblastoma Cells | Holding potential: -60 mV (inactivated state) | |

| Kd ([3H]-lifarizine binding) | 10.7 ± 2.9 nM | Rat Cerebrocortical Membranes | Radioligand binding assay | |

| Bmax ([3H]-lifarizine binding) | 5.10 ± 1.43 pmol/mg protein | Rat Cerebrocortical Membranes | Radioligand binding assay | |

| pIC50 (vs. [3H]-batrachotoxin-A binding) | 7.31 ± 0.24 | Rat Cerebrocortical Membranes | Allosteric interaction with toxin site 2 |

Table 2: In Vivo Neuroprotective Efficacy of this compound

| Animal Model | Dosage | Administration Route & Timing | Outcome Measure | Result | Reference |

| Mouse model of focal cerebral ischemia (MCAo) | 0.5 mg/kg | i.p., 30 min pre-ischemia & 3x daily for 7 days | Reduction in [3H]-PK 11195 binding (marker of neuronal damage) | Significant reduction (P < 0.01) | |

| Mouse model of focal cerebral ischemia (MCAo) | 0.5 mg/kg | i.p., 15 min post-ischemia & 3x daily for 7 days | Reduction in [3H]-PK 11195 binding | Significant reduction (P < 0.001) | |

| Mouse model of focal cerebral ischemia (MCAo) | 0.1, 0.25, 0.5 mg/kg | i.p., 15 min post-ischemia & 2x daily for 7 days | Dose-dependent reduction in [3H]-PK 11195 binding | Significant protection at all doses | |

| Gerbil model of cerebral ischemia | 250 µg/kg | i.p. | Protection against dopamine depletion in corpus striatum | 9.2% decrease vs. 62.7% in control (P < 0.01) | |

| Gerbil model of cerebral ischemia | 500 µg/kg | i.p. | Protection against dopamine depletion in corpus striatum | No decrease vs. 62.7% in control (P < 0.01) |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents across the membrane of a single neuron, allowing for the characterization of this compound's effect on voltage-gated sodium channels.

Methodology:

-

Cell Preparation: N1E-115 neuroblastoma cells are cultured and prepared for electrophysiological recording.

-

Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution (e.g., containing CsF to block potassium currents) and brought into contact with a neuron. A giga-ohm seal is formed between the pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit sodium currents.

-

Drug Application: this compound is applied to the bath solution at various concentrations.

-

Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed to determine the IC50 at different holding potentials. The effect on channel kinetics (e.g., recovery from inactivation) is also assessed by applying specific voltage protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of this compound to its target, the sodium channel.

Methodology:

-

Membrane Preparation: Rat cerebrocortical tissue is homogenized and centrifuged to isolate a membrane preparation rich in sodium channels.

-

Incubation: The membrane preparation is incubated with [3H]-lifarizine (the radioligand) at various concentrations.

-

Competition Assay: To determine the specificity of binding, parallel experiments are conducted in the presence of a high concentration of unlabeled this compound to measure non-specific binding.

-

Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Scatchard analysis is then used to determine the Kd and Bmax.

In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAo)

This animal model is used to evaluate the neuroprotective effects of this compound in a setting that mimics human ischemic stroke.

Methodology:

-

Animal Preparation: A mouse is anesthetized, and its body temperature is maintained.

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a small incision is made.

-

Occlusion: A nylon monofilament is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA), thereby inducing focal cerebral ischemia.

-

Drug Administration: this compound or a vehicle is administered at specified times before or after the occlusion.

-

Reperfusion (for transient ischemia models): After a defined period (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.

-

Assessment of Neuronal Damage: At a later time point (e.g., 7 days), the animal is euthanized, and the brain is processed for analysis. Neuronal damage can be quantified using techniques such as [3H]-PK 11195 binding autoradiography, which measures a marker of glial activation and neuronal injury.

Conclusion

The core mechanism of action of this compound in neurons is the state-dependent blockade of voltage-gated sodium channels, with a high affinity for the inactivated state. This targeted action effectively reduces neuronal hyperexcitability under pathological conditions like cerebral ischemia, thereby preventing the downstream cascade of excitotoxicity and subsequent cell death. While it is also categorized as a calcium channel modulator, further research is needed to fully elucidate the specifics of its interaction with different calcium channel subtypes. The available data strongly support that its neuroprotective effects observed in vivo are primarily mediated by its potent inhibition of neuronal sodium currents.

References

- 1. The effect of this compound (RS-87476), a novel sodium and calcium channel modulator, on ischaemic dopamine depletion in the corpus striatum of the gerbil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of this compound (RS-87476), a novel sodium and calcium channel modulator, on ischaemic dopamine depletion in the corpus striatum of the gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective profile of this compound (RS-87476) in rat cerebrocortical neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flunarizine blocks elevation of free cytosolic calcium in synaptosomes following sustained depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Neuroprotection Profile of Lifarizine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifarizine, a novel ion channel modulator, has demonstrated significant neuroprotective potential in a variety of preclinical models of cerebral ischemia. This technical guide provides an in-depth overview of the key preclinical studies, summarizing the quantitative data, detailing the experimental methodologies, and visualizing the proposed mechanisms and workflows. The data presented herein supports the continued investigation of this compound as a therapeutic candidate for ischemic stroke.

Core Mechanism of Action

Preclinical evidence strongly suggests that this compound's neuroprotective effects are primarily mediated through the inhibition of neuronal sodium currents.[1] This action is crucial in mitigating the downstream excitotoxic cascade initiated by ischemic conditions. Unlike some neuroprotective agents, this compound's efficacy does not appear to involve the N-methyl-D-aspartate (NMDA) receptor pathway or L-type calcium channels.[1]

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in both in vitro and in vivo settings. The following tables summarize the key findings from these studies, offering a clear comparison of its potency and effectiveness across different experimental paradigms.

In Vitro Neuroprotection

Table 1: Inhibition of Veratridine-Induced Neurotoxicity in Rat Cortical Neurons [1]

| Compound | IC50 (M) |

| This compound | 4 x 10⁻⁷ |

| Tetrodotoxin (TTX) | 3 x 10⁻⁸ |

| Nitrendipine | 3 x 10⁻⁵ |

IC50 represents the concentration required to inhibit the veratridine-induced increase in lactate dehydrogenase (LDH) release by 50%.

In Vivo Neuroprotection

Table 2: Dose-Dependent Neuroprotection in a Mouse Model of Focal Cerebral Ischemia [2]

| This compound Dose (mg/kg, i.p.) | Treatment Onset | Dosing Regimen | Neuroprotection Outcome | Significance |

| 0.5 | 30 min pre-ischemia | t.i.d. for 7 days | Significant reduction in [³H]-PK 11195 binding | P < 0.01 |

| 0.5 | 15 min post-ischemia | t.i.d. for 7 days | Significant reduction in [³H]-PK 11195 binding | P < 0.001 |

| 0.1 | 15 min post-ischemia | b.i.d. for 7 days | Significant protection | P < 0.05 |

| 0.25 | 15 min post-ischemia | b.i.d. for 7 days | Significant protection | P < 0.01 |

| 0.5 | 15 min post-ischemia | b.i.d. for 7 days | Significant protection | P < 0.01 |

[³H]-PK 11195 binding is a marker for neuronal damage, reflecting glial cell proliferation and macrophage invasion.

Table 3: Neuroprotective Efficacy in a Rat Two-Vessel Occlusion Model of Global Cerebral Ischemia [3]

| Brain Region | Mean Damage Score (Control) | Mean Damage Score (this compound-Treated) | Significance |

| Anterior Cortex | 2.0 +/- 0.2 | 1.2 +/- 0.2 | p < 0.05 |

| Thalamus | 1.5 +/- 0.2 | 0.8 +/- 0.2 | p < 0.01 |

| Posterior Cortex | 1.5 +/- 0.2 | 1.0 +/- 0.2 | p < 0.05 |

| Cerebellar Brain Stem | 0.9 +/- 0.2 | 0.4 +/- 0.1 | p < 0.01 |

| Hippocampal CA1 | 4.1 +/- 0.3 | 2.8 +/- 0.6 | Not Significant |

| Striatum | 1.7 +/- 0.3 | 1.2 +/- 0.3 | Not Significant |

Damage was assessed using a 0-6 scoring system (0 = no damage, 6 = complete neuronal death).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used to evaluate the neuroprotective effects of this compound.

In Vitro Neurotoxicity Assay

Objective: To assess the ability of this compound to protect cultured neurons from excitotoxic insults.

-

Cell Culture: Primary cerebrocortical neurons were harvested from rat embryos and cultured.

-

Induction of Neurotoxicity: Neuronal cultures were exposed to neurotoxic agents:

-

Veratridine (10⁻⁴ M) to activate sodium channels.

-

Sodium glutamate (10⁻³ M) to activate NMDA receptors.

-

Sodium cyanide (10⁻³ M) to induce chemical hypoxia.

-

-

Treatment: this compound and other comparator compounds were added to the culture medium at various concentrations.

-

Assessment of Cell Viability: After a 16-hour incubation period, cell viability was determined by measuring the amount of lactate dehydrogenase (LDH) released into the culture medium. Increased LDH release is indicative of cell death.

-

Data Analysis: The concentration of each compound required to inhibit the neurotoxin-induced increase in LDH release by 50% (IC50) was calculated.

In Vivo Focal Cerebral Ischemia Model in Mice

Objective: To evaluate the neuroprotective efficacy of this compound in a model of focal stroke.

-

Animal Model: Focal cerebral ischemia was induced in mice by occlusion of the left middle cerebral artery (MCA).

-

Drug Administration: this compound was administered intraperitoneally (i.p.) at various doses and time points relative to the ischemic insult (pre- and post-ischemia).

-

Assessment of Neuronal Damage: Seven days post-ischemia, the extent of neuronal damage was quantified by measuring the binding of the radioligand [³H]-PK 11195 in the parietal cortex. This ligand binds to peripheral-type benzodiazepine receptors, which are upregulated on activated microglia and astrocytes in response to neuronal injury.

-

Data Analysis: The density of [³H]-PK 11195 binding sites in the ischemic hemisphere was compared between this compound-treated and vehicle-treated animals.

In Vivo Global Cerebral Ischemia Model in Rats

Objective: To assess the neuroprotective effects of this compound in a model of global cerebral ischemia.

-

Animal Model: A modified two-vessel occlusion model with hypotension was used in rats. This involved bilateral occlusion of the common carotid arteries for 12 minutes, combined with induced hypotension to ensure a consistent and severe ischemic insult.

-

Drug Administration: A dosing regimen of this compound was administered, starting with an intra-arterial (i.a.) injection 5 minutes post-occlusion, followed by intraperitoneal (i.p.) injections.

-

Histopathological Assessment: After a 72-hour recovery period, the brains were collected, and sections were stained with cresyl violet and hematoxylin/eosin.

-

Data Analysis: Neuronal damage in various brain regions (hippocampal CA1 sub-field, cortex, thalamus, striatum, and cerebellar brain stem) was assessed using a semi-quantitative scoring system ranging from 0 (no damage) to 6 (complete neuronal death). The scores from this compound-treated and control groups were then compared.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

Caption: Proposed neuroprotective mechanism of this compound.

Caption: Experimental workflow for the in vitro neurotoxicity assay.

Caption: Experimental workflow for the in vivo focal ischemia model.

Conclusion

The preclinical data for this compound consistently demonstrates its neuroprotective properties in relevant models of cerebral ischemia. Its mechanism of action, centered on the inhibition of neuronal sodium channels, presents a targeted approach to mitigating ischemic damage. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its further development as a potential therapeutic for acute ischemic stroke. The detailed experimental protocols and visual workflows provided in this guide are intended to facilitate a deeper understanding of the preclinical evidence supporting this compound and to aid in the design of future investigations.

References

- 1. Neuroprotective profile of this compound (RS-87476) in rat cerebrocortical neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective properties of this compound compared with those of other agents in a mouse model of focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective efficacy of this compound (RS-87476) in a simplified rat survival model of 2 vessel occlusion - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Toxin Site 2 of Voltage-Gated Sodium Channels

An in-depth analysis of the allosteric interaction between the neuroprotective agent Lifarizine and toxin site 2 on voltage-gated sodium channels (VGSCs) reveals a complex and still emerging area of pharmacology. While direct, conclusive evidence detailing this compound's binding and allosteric modulation at this specific site is limited in publicly available literature, this guide synthesizes the current understanding of toxin site 2 as a drug target, the known mechanisms of this compound, and the experimental approaches required to investigate their potential interaction. This document is intended for researchers, scientists, and drug development professionals working on the frontier of ion channel modulation.

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Toxin site 2, located on the S6 transmembrane segments of domains I and III of the α-subunit, is a key allosteric modulatory site. Ligands binding to this site, which include lipid-soluble toxins like batrachotoxin and veratridine, are known as activators. They cause persistent activation of the channel by shifting the voltage-dependence of activation to more negative potentials and inhibiting inactivation. This makes toxin site 2 a significant target for therapeutic intervention, as its modulation can profoundly influence neuronal excitability.

This compound as a Modulator of Voltage-Gated Sodium Channels

This compound (RS-87476) is a neuroprotective drug candidate that has been investigated for its potential in treating conditions like stroke. Its primary mechanism of action is the blockade of voltage-gated sodium and calcium channels. This compound exhibits a state-dependent binding, showing a higher affinity for the inactivated state of the sodium channel. This property is characteristic of many anti-epileptic and local anesthetic drugs. While the precise binding site of this compound is not definitively established as toxin site 2, its allosteric and state-dependent nature suggests a complex interaction with the channel's gating machinery.

Quantitative Data on Ligand Interactions with Sodium Channels

The following table summarizes the available quantitative data for this compound and known toxin site 2 ligands. It is important to note that the binding site for this compound is not explicitly identified as toxin site 2 in these studies.

| Compound | Channel Isoform | Assay Type | Parameter | Value | Reference |

| This compound | Rat Brain | [3H]BTX-B Binding | IC50 | 0.17 µM | |

| Batrachotoxin (BTX) | Rat Brain | Radioligand Binding | K_d | ~50 nM | |

| Veratridine | Rat Brain | Radioligand Binding | K_d | ~1-5 µM |

Experimental Protocols for Investigating Allosteric Interactions

The study of allosteric interactions at VGSCs involves a combination of electrophysiological and biochemical assays.

Electrophysiology

Patch-clamp electrophysiology is the gold standard for characterizing the functional effects of a compound on ion channel activity.

-

Objective: To determine the effect of this compound on the gating properties of sodium channels, particularly in the presence of a known toxin site 2 ligand.

-

Methodology:

-

Cell Culture: Use cell lines (e.g., HEK293) stably expressing the sodium channel isoform of interest.

-

Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings.

-

Voltage Protocols: Apply specific voltage protocols to elicit channel activation and inactivation.

-

Drug Application: Perfuse the cells with a solution containing this compound alone, a toxin site 2 activator (e.g., batrachotoxin) alone, and a combination of both.

-

Data Analysis: Analyze changes in peak current, voltage-dependence of activation and inactivation, and the kinetics of channel opening and closing. A significant shift in the dose-response curve of the toxin site 2 activator in the presence of this compound would indicate an allosteric interaction.

-

Radioligand Binding Assays

These assays are used to determine if a compound can displace a known radiolabeled ligand from its binding site.

-

Objective: To determine if this compound can allosterically modulate the binding of a radiolabeled toxin site 2 ligand (e.g., [³H]batrachotoxinin A 20-α-benzoate, [³H]BTX-B).

-

Methodology:

-

Membrane Preparation: Prepare membrane fractions from tissues or cells expressing the sodium channel of interest.

-

Incubation: Incubate the membranes with a fixed concentration of the radiolabeled toxin site 2 ligand and varying concentrations of this compound.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: A decrease or increase in the binding of the radiolabeled ligand in the presence of this compound would suggest an allosteric interaction.

-

Visualizing a a Hypothesized Allosteric Interaction and Experimental Workflow

The following diagrams illustrate the hypothesized allosteric interaction and the general workflow for its investigation.

Caption: Hypothesized allosteric modulation of toxin site 2 by this compound.

Caption: Workflow for investigating the allosteric interaction of this compound.

Caption: Logical relationship of allosteric modulation at a VGSC.

Conclusion and Future Directions

The investigation into the allosteric interaction of this compound with toxin site 2 of voltage-gated sodium channels is a compelling area of research. While direct evidence remains to be fully elucidated, the state-dependent nature of this compound's binding to VGSCs suggests a sophisticated mechanism of action that could involve allosteric modulation of key toxin binding sites. Future research employing the experimental protocols outlined in this guide will be crucial in defining the precise molecular interactions of this compound and its potential as a therapeutic agent targeting the complex allosteric landscape of voltage-gated sodium channels. The insights gained from such studies will not only enhance our understanding of this compound's neuroprotective effects but also pave the way for the rational design of novel allosteric modulators of VGSCs.

Regional Neuroprotective Effects of Lifarizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifarizine (RS-87476) is a neuroprotective agent that has demonstrated significant potential in preclinical studies for mitigating neuronal damage in the context of cerebral ischemia. This technical guide provides a comprehensive overview of the regional neuroprotective effects of this compound in the brain, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. The information is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel neuroprotective therapies.

Mechanism of Action

This compound's neuroprotective activity is primarily attributed to its function as a sodium channel blocker.[1] In the event of a neurotoxic insult, such as ischemia, excessive activation of sodium channels leads to a cascade of detrimental events, including neuronal depolarization and subsequent cell death. This compound has been shown to potently inhibit neuronal sodium currents, thereby preventing this cascade.[2] In vitro studies have demonstrated that this compound effectively protects rat cortical neurons against toxicity induced by veratridine, a sodium channel activator, but is ineffective against insults mediated by N-methyl-D-aspartate (NMDA) receptor activation.[2] This specificity suggests that the in vivo neuroprotective effects of this compound are mediated by its inhibition of neuronal sodium currents.[2]

Quantitative Data on Neuroprotective Efficacy

The neuroprotective efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Neuroprotective Activity of this compound

| Insult | Model System | Endpoint | This compound IC50 | Comparator IC50 | Reference |

| Veratridine-induced Neurotoxicity | Rat Embryonic Cerebrocortical Neurons | LDH Release | 4 x 10⁻⁷ M | Tetrodotoxin (TTX): 3 x 10⁻⁸ M, Nitrendipine: 3 x 10⁻⁵ M | [2] |

| Glutamate-induced Neurotoxicity | Rat Embryonic Cerebrocortical Neurons | LDH Release | Ineffective (up to 10⁻⁶ M) | (+)-MK-801: 1.4 x 10⁻⁸ M | |

| Sodium Cyanide-induced Neurotoxicity | Rat Embryonic Cerebrocortical Neurons | LDH Release | Ineffective (up to 10⁻⁶ M) | (+)-MK-801: 1.9 x 10⁻⁸ M |

IC50: The concentration of a drug that gives half-maximal response. LDH: Lactate dehydrogenase.

Table 2: In Vivo Neuroprotective Efficacy of this compound in a Mouse Model of Focal Cerebral Ischemia

| Treatment Protocol | Dose (mg/kg, i.p.) | Outcome Measure | Reduction in Ischemia-Induced Damage | P-value | Reference |

| 30 min pre-ischemia, t.i.d. for 7 days | 0.5 | [³H]-PK 11195 Binding | Significant | < 0.01 | |

| 15 min post-ischemia, t.i.d. for 7 days | 0.5 | [³H]-PK 11195 Binding | Significant | < 0.001 | |

| 15 min post-ischemia, b.i.d. for 7 days | 0.1 | [³H]-PK 11195 Binding | Significant | < 0.05 | |

| 15 min post-ischemia, b.i.d. for 7 days | 0.25 | [³H]-PK 11195 Binding | Significant | < 0.01 | |

| 15 min post-ischemia, b.i.d. for 7 days | 0.5 | [³H]-PK 11195 Binding | Significant | < 0.01 |

[³H]-PK 11195 binding is a marker for neuronal damage. i.p.: intraperitoneal; t.i.d.: three times a day; b.i.d.: twice a day.

Table 3: Regional Neuroprotection with this compound in a Rat 2-Vessel Occlusion Model

| Brain Region | Control Damage Score (Mean +/- SEM) | This compound-Treated Damage Score (Mean +/- SEM) | P-value | Reference |

| Anterior Cortex | 2.0 +/- 0.2 | 1.2 +/- 0.2 | < 0.05 | |

| Posterior Cortex | 1.5 +/- 0.2 | 1.0 +/- 0.2 | < 0.05 | |

| Hippocampal CA1 Sub-field | 4.1 +/- 0.3 | 2.8 +/- 0.6 | Not Significant | |

| Striatum | 1.7 +/- 0.3 | 1.2 +/- 0.3 | Not Significant | |

| Thalamus | 1.5 +/- 0.2 | 0.8 +/- 0.2 | < 0.01 | |

| Cerebellar Brain Stem | 0.9 +/- 0.2 | 0.4 +/- 0.1 | < 0.01 |

Damage was assessed using a scoring system of 0-6 (no damage to complete neuronal death).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used in the cited studies.

In Vitro Neurotoxicity Assay

Objective: To assess the ability of this compound to protect against various neurotoxic insults in cultured neurons.

Methodology:

-

Cell Culture: Primary cultures of cerebrocortical neurons were established from rat embryos.

-

Induction of Neurotoxicity: Neuronal cultures were incubated for 16 hours in a medium containing one of the following neurotoxic agents:

-

Veratridine (10⁻⁴ M) to activate sodium channels.

-

Sodium glutamate (10⁻³ M) to induce excitotoxicity via NMDA receptor activation.

-

Sodium cyanide (10⁻³ M) to induce chemical hypoxia.

-

-

Treatment: this compound and comparator compounds (Tetrodotoxin, Nitrendipine, (+)-MK-801, (-)-MK-801) were added to the culture medium at various concentrations.

-

Assessment of Cell Viability: Cell viability was determined by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium. Increased LDH activity indicates cell death.

-

Data Analysis: The concentration of each compound required to inhibit the increase in LDH release by 50% (IC50) was calculated.

Mouse Model of Focal Cerebral Ischemia

Objective: To evaluate the in vivo neuroprotective effects of this compound in a model of stroke.

Methodology:

-

Animal Model: Focal cerebral ischemia was induced in mice by occlusion of the left middle cerebral artery (MCA).

-

Treatment: this compound was administered intraperitoneally (i.p.) at various doses and time points, both before and after the ischemic insult.

-

Assessment of Neuronal Damage: Neuronal damage was quantified by measuring the density of peripheral type benzodiazepine binding sites using the selective ligand [³H]-PK 11195. An increase in [³H]-PK 11195 binding is a marker of glial cell proliferation and macrophage invasion, which are secondary to neuronal loss.

-

Histological Analysis: Brain tissue was processed for autoradiography to visualize and quantify the [³H]-PK 11195 binding.

-

Data Analysis: The extent of the ischemic lesion and the reduction in [³H]-PK 11195 binding in this compound-treated animals were compared to control animals.

Rat 2-Vessel Occlusion Model of Global Cerebral Ischemia

Objective: To assess the regional neuroprotective efficacy of this compound in a model of global ischemia.

Methodology:

-

Animal Model: A modified 2-vessel occlusion model with hypotension was used in rats. This involved bilateral occlusion of the common carotid arteries for 12 minutes, resulting in a loss of cortical EEG activity.

-

Treatment: A specific dosing regimen of this compound was administered to the treatment group.

-

Histopathological Assessment: After a recovery period, the brains were sectioned and stained with cresyl violet and hematoxylin/eosin.

-

Damage Scoring: Histopathological damage in different brain regions (anterior cortex, posterior cortex, hippocampal CA1 sub-field, striatum, thalamus, and cerebellar brain stem) was assessed using a 0-6 scoring system, where 0 represents no damage and 6 represents complete neuronal death.

-

Data Analysis: The damage scores in the this compound-treated group were compared to those of the control group to determine the extent of neuroprotection in different brain regions.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Proposed mechanism of this compound's neuroprotective action.

Caption: Workflow for in vitro neurotoxicity assessment.

Caption: Workflow for in vivo focal ischemia studies.

Conclusion

This compound has demonstrated significant and regionally specific neuroprotective effects in preclinical models of cerebral ischemia. Its mechanism as a sodium channel blocker provides a clear rationale for its efficacy in preventing the ischemic cascade. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and other sodium channel modulators as potential therapies for stroke and other neurodegenerative disorders. Future studies should aim to further elucidate the downstream signaling pathways affected by this compound and to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for Lifarizine Testing in Animal Models of Focal Cerebral Ischemia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models of focal cerebral ischemia for evaluating the neuroprotective efficacy of Lifarizine. Detailed experimental protocols and data presentation are included to guide researchers in designing and conducting preclinical studies.

Introduction

Focal cerebral ischemia, the underlying cause of ischemic stroke, is a leading cause of mortality and long-term disability worldwide. The development of effective neuroprotective agents is a critical area of research. This compound (RS-87476) is a neuroprotective agent that acts as a sodium and calcium channel modulator. Preclinical studies in various animal models have been instrumental in elucidating its therapeutic potential. This document outlines the key animal models and experimental protocols used to test the efficacy of this compound.

Animal Models of Focal Cerebral Ischemia

The most widely used and well-characterized animal model for preclinical stroke research is the Middle Cerebral Artery Occlusion (MCAO) model in rodents (rats and mice). This model effectively mimics the pathophysiology of human ischemic stroke.

1. Middle Cerebral Artery Occlusion (MCAO) Model:

-

Principle: This model involves the occlusion of the middle cerebral artery (MCA), leading to a reproducible infarct in the brain regions it supplies, primarily the cortex and striatum.

-

Induction Method: The intraluminal filament technique is the most common method for inducing MCAO. It involves inserting a monofilament suture into the internal carotid artery and advancing it to occlude the origin of the MCA. This method allows for either transient occlusion (by withdrawing the filament after a specific duration) or permanent occlusion.

-

Advantages: The intraluminal filament MCAO model does not require a craniotomy, is highly reproducible, and allows for reperfusion, mimicking the clinical scenario of thrombolysis or thrombectomy.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies evaluating the neuroprotective effects of this compound in rodent models of cerebral ischemia.

Table 1: Neuroprotective Effect of this compound on Neuronal Damage Marker in a Mouse Model of Focal Cerebral Ischemia

| Treatment Group | Dose (mg/kg, i.p.) | Administration Schedule | Outcome Measure | Result | Significance |

| Ischemia + Vehicle | - | 15 min post-ischemia and b.i.d. for 7 days | [3H]-PK 11195 Binding (Marker of neuronal damage) | Increased binding | - |

| Ischemia + this compound | 0.1 | 15 min post-ischemia and b.i.d. for 7 days | [3H]-PK 11195 Binding | Significant reduction in binding | P < 0.05[1] |

| Ischemia + this compound | 0.25 | 15 min post-ischemia and b.i.d. for 7 days | [3H]-PK 11195 Binding | Significant reduction in binding | P < 0.01[1] |

| Ischemia + this compound | 0.5 | 15 min post-ischemia and b.i.d. for 7 days | [3H]-PK 11195 Binding | Significant reduction in binding | P < 0.01[1] |

| Ischemia + this compound | 0.5 | 30 min pre-ischemia and t.i.d. for 7 days | [3H]-PK 11195 Binding | Significant reduction in binding | P < 0.01[1] |

| Ischemia + this compound | 0.5 | 15 min post-ischemia and t.i.d. for 7 days | [3H]-PK 11195 Binding | Significant reduction in binding | P < 0.001[1] |

Table 2: Neuroprotective Effect of this compound on Neurohistopathological Score in Rodent Models of Forebrain Ischemia

| Animal Model | Ischemia Duration | Treatment Group | Dose (µg/kg) | Administration Schedule | Mean Neurohistopathological Score (± s.e.mean) | Significance vs. Control |

| Rat (4-vessel occlusion) | 10 min | Control | - | Post-ischemia | 2.01 ± 0.17 | - |

| Rat (4-vessel occlusion) | 10 min | This compound | 2 (i.a.) / 10 (i.p.) | 5 min (i.a.), 15 min (i.p.) and b.i.d. | 1.16 ± 0.09 | P < 0.0035 |

| Rat (4-vessel occlusion) | 10 min | This compound | 5 (i.a.) / 20 (i.p.) | 5 min (i.a.), 15 min (i.p.) and b.i.d. | 1.02 ± 0.10 | P < 0.0035 |

| Rat (4-vessel occlusion) | 10 min | This compound | 20 (i.a.) / 100 (i.p.) | 5 min (i.a.), 15 min (i.p.) and b.i.d. | 0.93 ± 0.06 | P < 0.0035 |

| Rat (4-vessel occlusion) | 10 min | This compound | 50 (i.a.) / 200 (i.p.) | 5 min (i.a.), 15 min (i.p.) and b.i.d. | 0.79 ± 0.09 | P < 0.0035 |

| Rat (4-vessel occlusion) | 10 min | This compound | 100 (i.a.) / 500 (i.p.) | 5 min (i.a.), 15 min (i.p.) and b.i.d. | 0.45 ± 0.16 | P < 0.0035 |

| Rat (4-vessel occlusion) | 10 min | This compound | 50 (i.a.) / 200 (i.p.) | 1 h post-ischemia | 0.77 ± 0.10 | P < 0.0035 |

| Gerbil (Bilateral carotid artery occlusion) | 5 min | Control | - | Pre-ischemia | - | - |

| Gerbil (Bilateral carotid artery occlusion) | 5 min | This compound | 250 (i.p.) | 15 min pre-ischemia and b.i.d. | Reduced 'oedema' score | P < 0.02 - 0.03 |

| Gerbil (Bilateral carotid artery occlusion) | 5 min | This compound | 500 (i.p.) | 15 min pre-ischemia and b.i.d. | Reduced 'oedema' score | P < 0.02 - 0.03 |

Experimental Protocols

1. Protocol for Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Preparation:

-

Use adult male Sprague-Dawley or Wistar rats (250-300g).

-

Fast the animals overnight with free access to water.

-

Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.

-

Maintain body temperature at 37°C using a heating pad.

-

-

Surgical Procedure (Intraluminal Filament Method):

-

Place the anesthetized rat in a supine position.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA proximally.

-

Introduce a 4-0 monofilament nylon suture with a blunted and silicon-coated tip into the ECA lumen.

-

Advance the filament into the ICA until it occludes the origin of the MCA (approximately 18-20 mm from the carotid bifurcation).

-

For transient ischemia, withdraw the filament after the desired occlusion period (e.g., 60, 90, or 120 minutes). For permanent ischemia, leave the filament in place.

-

Close the incision and allow the animal to recover from anesthesia.

-

-

Post-operative Care:

-

Provide post-operative analgesia as per approved institutional protocols.

-

House the animals individually with easy access to food and water.

-

Monitor for any signs of distress.

-

2. Protocol for Neurological Deficit Scoring

-

Purpose: To assess the functional outcome after focal cerebral ischemia.

-

Timing: Perform scoring at 24 hours, 48 hours, and then at regular intervals post-MCAO.

-

Commonly Used Scales:

-

Bederson Scale: A simple 4-point scale (0-3) based on forelimb flexion and resistance to lateral push.

-

Garcia Scale: A more comprehensive 18-point scoring system evaluating spontaneous activity, symmetry of movements, forelimb outstretching, climbing, body proprioception, and response to vibrissae touch.

-

Modified Neurological Severity Score (mNSS): A composite score that includes motor, sensory, balance, and reflex tests.

-

3. Protocol for Infarct Volume Measurement using TTC Staining

-

Principle: 2,3,5-triphenyltetrazolium chloride (TTC) is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking these enzymes, remains unstained (white).

-

Procedure:

-

At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the animal and perfuse transcardially with cold saline.

-

Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.

-

Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.

-

Fix the stained slices in 10% formalin.

-

Acquire digital images of the stained sections.

-

Use image analysis software to measure the area of the infarct (white) and the total area of the hemisphere for each slice.

-

Calculate the infarct volume by integrating the infarct area over the slice thickness. To correct for edema, the following formula is often used: Corrected Infarct Volume = [Volume of Contralateral Hemisphere - (Volume of Ipsilateral Hemisphere - Volume of Infarct)].

-

4. Protocol for [3H]-PK 11195 Binding Assay (Autoradiography)

-

Principle: [3H]-PK 11195 is a radioligand that binds to the peripheral benzodiazepine receptor (PBR), which is upregulated in activated microglia and macrophages in areas of neuronal damage. This assay provides a quantitative measure of neuroinflammation and neuronal injury.

-

Tissue Preparation:

-

Euthanize the animal and rapidly remove the brain.

-

Freeze the brain in isopentane cooled with dry ice.

-

Section the brain into 20 µm coronal sections using a cryostat and mount them on gelatin-coated slides.

-

-

Binding Assay:

-

Pre-incubate the slides in buffer to remove endogenous ligands.

-

Incubate the sections with [3H]-PK 11195 (in a buffer containing a displacer for non-specific binding in adjacent sections).

-

Wash the slides in cold buffer to remove unbound radioligand.

-

Dry the slides and expose them to a tritium-sensitive film or phosphor imaging plate.

-

-

Quantification:

-

Develop the film or scan the imaging plate.

-

Use densitometry and a calibrated standard curve to quantify the specific binding of [3H]-PK 11195 in different brain regions.

-

Mandatory Visualizations

Signaling Pathway

Caption: this compound's neuroprotective mechanism in focal cerebral ischemia.

Experimental Workflow

Caption: Experimental workflow for testing this compound in MCAO models.

References

Measuring forebrain lactate levels after Lifarizine administration

Application Note & Protocol

Topic: Measuring Forebrain Lactate Levels After Lifarizine Administration in a Rodent Model of Cerebral Ischemia

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cerebral ischemia, characterized by a significant reduction in blood flow to the brain, triggers a complex cascade of events including energy failure, excitotoxicity, and ionic imbalance. A key indicator of the metabolic stress accompanying ischemia is the rapid accumulation of lactate in the brain tissue, resulting from a shift to anaerobic glycolysis. This compound is a neuroprotective agent identified as a sodium-calcium ion channel modulator that has shown efficacy in rodent models of cerebral ischemia.[1][2] Its mechanism is thought to involve the attenuation of the massive ion influx that occurs during an ischemic insult, thereby preserving cellular energy and function.[2]

This application note provides a detailed protocol for measuring extracellular lactate levels in the forebrain of an anesthetized rat following the administration of this compound in a transient cerebral ischemia model. The primary technique described is in vivo microdialysis, a well-established method for continuous sampling of the chemistry of the brain's interstitial fluid.[3][4] This protocol is designed to enable researchers to assess the metabolic effects of this compound and similar neuroprotective compounds, offering a quantitative endpoint to evaluate their potential to mitigate ischemic brain injury.

Signaling Pathway and Experimental Logic

During cerebral ischemia, the lack of oxygen and glucose leads to ATP depletion. This causes depolarization of neuronal membranes, triggering excessive release of glutamate. The activation of glutamate receptors leads to the opening of sodium (Na+) and calcium (Ca2+) channels, resulting in a massive influx of these ions. This ionic imbalance further depletes energy stores and forces the cell to rely on anaerobic glycolysis, leading to a sharp increase in lactate production and accumulation. This compound, by modulating Na+ and Ca2+ channels, is hypothesized to reduce this ion influx, thereby lessening the metabolic crisis and subsequent lactate accumulation.

Experimental Protocol

This protocol outlines the in vivo microdialysis procedure to measure forebrain lactate in a rat model of transient cerebral ischemia.

Materials and Reagents

-

Animals: Male Sprague-Dawley rats (300-350 g)

-

Anesthesia: Isoflurane or similar anesthetic

-

This compound: To be dissolved in a suitable vehicle (e.g., 20% hydroxypropyl-beta-cyclodextrin)

-

Microdialysis Equipment:

-

Stereotaxic frame

-

Microdialysis probes (e.g., CMA 12 Elite, 2 mm membrane)

-

Microinfusion pump (e.g., CMA 402)

-

Fraction collector

-

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF), sterile-filtered. Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 0.85 MgCl2.

-

Lactate Analysis:

-

L-Lactate Assay Kit (e.g., from Megazyme, Sigma-Aldrich)

-

Spectrophotometer or microplate reader

-

Surgical Procedure

-

Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) and place it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole over the target forebrain region (e.g., striatum). Coordinates from bregma: AP +1.0 mm, ML ±2.5 mm.

-

Slowly lower the microdialysis probe to the target depth (DV -5.0 mm from the skull surface).

-

Secure the probe to the skull using dental cement.

-

For the ischemia model (e.g., transient middle cerebral artery occlusion - MCAO), prepare the animal according to established surgical protocols.

Microdialysis and Sample Collection Workflow

The experimental workflow consists of several distinct phases to ensure stable and reliable measurements.

-

Probe Equilibration: Following probe implantation, perfuse with aCSF at a low flow rate (e.g., 1.0 µL/min) for at least 90 minutes to establish a stable baseline.

-

Baseline Collection: Collect 3-4 baseline dialysate samples into vials at 20-minute intervals.

-

Drug Administration: Administer this compound (e.g., 500 µg/kg, i.p.) or vehicle 15 minutes prior to inducing ischemia.

-

Ischemia Induction: Induce transient forebrain ischemia (e.g., 60 minutes MCAO).

-

Post-Ischemia Collection: At the onset of reperfusion, continue collecting dialysate samples every 20-30 minutes for up to 4 hours.

-

Sample Storage: Immediately store collected samples at -80°C until analysis.

Lactate Analysis

-

Bring dialysate samples to room temperature.

-

Use a commercial L-Lactate Assay Kit, following the manufacturer's instructions.

-

The assay is typically based on the oxidation of lactate by lactate dehydrogenase, which produces NADH. The amount of NADH is stoichiometric to the lactate concentration and can be measured by the change in absorbance at 340 nm.

-

Prepare a standard curve using the provided lactate standards.

-

Measure the absorbance of the samples and determine lactate concentration by comparing to the standard curve.

Illustrative Data Presentation

The following table presents hypothetical data representing the expected outcome of the experiment. The data illustrates that under ischemic conditions, the vehicle-treated group shows a significant and sustained increase in forebrain lactate. In contrast, the this compound-treated group shows a blunted lactate response, consistent with its proposed neuroprotective, metabolism-sparing mechanism.

| Time Point | Group | Forebrain Lactate (mM) ± SEM | % Change from Baseline |

| Baseline | Vehicle (n=8) | 2.1 ± 0.3 | 0% |

| This compound (n=8) | 2.0 ± 0.2 | 0% | |

| Ischemia + 60 min | Vehicle (n=8) | 10.5 ± 1.1 | +400% |

| This compound (n=8) | 6.4 ± 0.8 | +220% | |

| Ischemia + 120 min | Vehicle (n=8) | 8.9 ± 0.9 | +324% |

| This compound (n=8) | 4.5 ± 0.6 | +125% | |

| Ischemia + 240 min | Vehicle (n=8) | 6.2 ± 0.7 | +195% |

| This compound (n=8) | 3.1 ± 0.4* | +55% |

*Note: Data are for illustrative purposes only and represent a plausible experimental outcome. Statistical significance (e.g., p < 0.05) vs. the vehicle group at the same time point would be determined by appropriate statistical analysis (e.g., two-way ANOVA).

Conclusion

This application note details a robust methodology for assessing the effect of this compound on forebrain lactate levels during cerebral ischemia. By combining in vivo microdialysis with a relevant disease model, researchers can quantitatively evaluate the metabolic consequences of neuroprotective interventions. The expected result—an attenuation of the ischemic lactate surge by this compound—would provide strong evidence for its role in preserving metabolic homeostasis in the injured brain. This protocol can be adapted to study other compounds and explore different brain regions, serving as a valuable tool in preclinical neuroprotective drug development.

References

- 1. Reduction by this compound of the neuronal damage induced by cerebral ischaemia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective profile of this compound (RS-87476) in rat cerebrocortical neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. mdialysis.com [mdialysis.com]

Application Notes and Protocols for Quantifying Ischemic Damage with Neurohistopathological Scores

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative assessment of ischemic brain injury using neurohistopathological techniques. These methods are crucial for evaluating the efficacy of neuroprotective drug candidates and understanding the pathophysiology of stroke.

Application Note 1: Overview of Neurohistopathological Staining

Histopathological analysis is a cornerstone of post-mortem assessment in preclinical stroke models. Various staining techniques are employed to visualize and quantify different aspects of neuronal damage.

-

Hematoxylin and Eosin (H&E) Staining: A fundamental staining method for observing general tissue morphology and identifying severely damaged neurons, which appear shrunken and eosinophilic (pink).

-

Nissl Staining (e.g., Cresyl Violet): This technique uses basic dyes to stain the Nissl bodies (rough endoplasmic reticulum) in the cytoplasm of neurons.[1] A loss of Nissl substance (chromatolysis) is an early indicator of neuronal injury.[1][2] This method is widely used to quantify neuronal loss in the ischemic core and penumbra.[2]

-

Fluoro-Jade C (FJC): An anionic fluorescein derivative that specifically stains degenerating neurons, regardless of the cause of cell death.[3] It provides a high signal-to-background ratio, making it ideal for identifying degenerating neurons, dendrites, and axons.

-

TUNEL (TdT-mediated dUTP Nick End Labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. It is used to quantify apoptotic cell death in the ischemic penumbra.

Table 1: Comparison of Neurohistopathological Staining Techniques

| Stain/Assay | Principle | Target | Primary Application in Ischemia | Advantages | Limitations |

| H&E | Acidic/basic dyes bind to cellular components | General cellular structures | Assessment of overall tissue morphology and infarct volume. | Simple, inexpensive, provides good morphological detail. | Not specific for neuronal degeneration; may not detect early-stage injury. |

| Nissl (Cresyl Violet) | Basic dye binds to acidic Nissl bodies (rRNA). | Neuronal cytoplasm | Quantification of neuronal loss and chromatolysis. | Excellent for visualizing neuronal cell bodies and quantifying cell loss. | Does not differentiate between apoptotic and necrotic cell death. |

| Fluoro-Jade C | Anionic fluorescein derivative binds to degenerating neurons. | Degenerating neurons | Specific labeling of degenerating neurons for quantification. | High specificity and signal-to-background ratio; compatible with other fluorescent labels. | Requires fluorescence microscopy. |

| TUNEL Assay | TdT enzyme labels free 3'-OH ends of fragmented DNA. | DNA fragmentation | Detection and quantification of apoptotic cells. | Highly specific for apoptosis. | May also label necrotic cells to a lesser extent; can be technically sensitive. |

Application Note 2: Scoring Systems for Ischemic Damage

Beyond qualitative assessment, scoring systems are essential for quantifying the extent of injury and enabling statistical comparison between experimental groups.

Neurological Deficit Scoring

Before histological analysis, functional outcome is often assessed in animal models using neurological scoring systems.

-

Zea Longa Score: A five-point scale commonly used in rodent models of middle cerebral artery occlusion (MCAO) to assess neurological deficits. Scores range from 0 (no deficit) to 4 (no spontaneous motor activity).

-

Garcia Score: A composite test evaluating various sensorimotor deficits through six individual tests, with a maximum score of 18 indicating no deficit.

Histopathological Scoring

Histopathological scoring provides a semi-quantitative measure of neuronal damage within specific brain regions.

Table 2: Semi-Quantitative Scoring System for Neuronal Damage (based on Nissl Staining)

| Score | Description of Neuronal Morphology | Interpretation |

| 0 | Normal, healthy-appearing neurons with well-defined Nissl substance. | No observable damage. |

| 1 | A few scattered pyknotic or eosinophilic neurons are visible. | Minimal damage. |

| 2 | Moderate number of damaged neurons; some neuronal loss is evident. | Mild to moderate damage. |

| 3 | Majority of neurons are shrunken, eosinophilic, or pyknotic; significant neuronal loss. | Severe damage. |

| 4 | Pan-necrosis; complete loss of neuronal structures in the assessed area. | Infarcted tissue. |

This scoring is typically performed by at least two blinded observers in multiple fields of view within a region of interest (e.g., cortex, hippocampus, striatum) and the scores are averaged.

Table 3: Example Quantitative Analysis of Ischemic Damage in a Rat MCAO Model

| Treatment Group | Neurological Score (Zea Longa) | Infarct Volume (mm³) | Surviving Neurons (Cells/mm² in Penumbra) | Apoptotic Cells (TUNEL+ cells/mm² in Penumbra) |

| Sham | 0.2 ± 0.1 | 0 | 250 ± 15 | 5 ± 2 |

| Vehicle Control | 2.8 ± 0.4 | 150 ± 20 | 80 ± 10 | 95 ± 12 |

| Drug Candidate A | 1.5 ± 0.3 | 75 ± 15 | 180 ± 12 | 30 ± 8 |

Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.

Experimental Workflow and Signaling Pathways

Understanding the sequence of events from ischemic insult to analysis, and the underlying molecular pathways, is critical for contextualizing the data.

Caption: A typical experimental workflow for assessing neuroprotective agents.

Cerebral ischemia triggers a complex cascade of detrimental events, including excitotoxicity and apoptosis, which ultimately lead to neuronal death.

Caption: Ischemia triggers excitotoxicity and apoptosis, leading to cell death.

Detailed Experimental Protocols

Protocol 1: Nissl Staining (Cresyl Violet) for Paraffin-Embedded Sections

This protocol is adapted for formalin-fixed, paraffin-embedded brain tissue sections.

Principle: Cresyl violet, a basic aniline dye, stains the acidic components of the neuron, primarily the ribosomal RNA within Nissl bodies, a deep purple-blue. Loss of this staining indicates neuronal injury.

Materials and Reagents:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

0.1% Cresyl Violet Staining Solution:

-

Cresyl Violet Acetate: 0.1 g

-

Distilled Water: 100 ml

-

Glacial Acetic Acid: 10 drops (add just before use and filter)

-

-

Differentiating Solution: 95% Ethanol

-

Permanent mounting medium (e.g., DPX)

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes, 10 minutes each.

-

Immerse in 100% ethanol: 2 changes, 5 minutes each.

-

Immerse in 95% ethanol: 3 minutes.

-

Immerse in 70% ethanol: 3 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Stain sections in the 0.1% cresyl violet solution for 5-10 minutes. For thicker sections, warming the solution to 37-50°C can improve penetration.

-

Briefly rinse in distilled water to remove excess stain.

-

-

Differentiation:

-

Differentiate in 95% ethanol for 2-30 minutes. Monitor microscopically until the Nissl substance is distinct and the background is pale.

-

-

Dehydration and Mounting:

-

Dehydrate in 100% ethanol: 2 changes, 5 minutes each.

-

Clear in xylene: 2 changes, 5 minutes each.

-

Coverslip with a permanent mounting medium.

-

Interpretation: Healthy neurons will show a distinct, dark purple-blue cytoplasm filled with Nissl substance. Ischemically damaged neurons will appear pale, shrunken, or show a complete loss of Nissl staining (chromatolysis).

Protocol 2: Fluoro-Jade C Staining for Frozen Sections

This protocol is designed to stain degenerating neurons in fixed, frozen brain sections.

Principle: Fluoro-Jade C is a polyanionic fluorescein derivative that selectively binds to and stains degenerating neurons, emitting a bright green fluorescence under blue excitation light.

Materials and Reagents:

-

Gelatin-coated microscope slides

-

Basic Alcohol Solution: 1% Sodium Hydroxide in 80% ethanol.

-

Ethanol (100%, 70%)

-

Distilled water

-

0.06% Potassium Permanganate solution.

-

0.0004% Fluoro-Jade C Staining Solution:

-

Prepare a 0.01% stock solution of Fluoro-Jade C in distilled water.

-

Add 1 ml of stock solution to 99 ml of 0.1% acetic acid vehicle.

-

-

Xylene

-

Non-aqueous, low-fluorescence mounting medium (e.g., DPX).

Procedure:

-

Slide Preparation and Rehydration:

-

Mount frozen sections onto gelatin-coated slides and air dry (e.g., on a slide warmer at 50°C for at least 30 minutes).

-

Immerse slides in the basic alcohol solution for 5 minutes.

-

Rinse in 70% ethanol for 2 minutes.

-

Rinse in distilled water for 2 minutes.

-

-

Potassium Permanganate Incubation:

-

Immerse slides in 0.06% potassium permanganate solution for 10 minutes. This step helps to reduce background staining.

-

Rinse in distilled water for 2 minutes.

-

-

Staining:

-

Incubate slides in the Fluoro-Jade C staining solution for 10 minutes in the dark.

-

-

Rinsing and Drying:

-

Rinse for 1 minute in each of 3 changes of distilled water.

-

Dry the slides completely on a slide warmer at 50-60°C for at least 5 minutes.

-

-

Clearing and Mounting:

-

Clear the slides by immersing in xylene for 1-5 minutes.

-

Coverslip with DPX or a similar mounting medium.

-

Interpretation: Degenerating neurons will fluoresce bright green when viewed with a fluorescence microscope using a blue light excitation filter (similar to FITC). Healthy neurons will not be stained.

References

Troubleshooting & Optimization

Technical Support Center: Ensuring Reproducible Ischemic Lesions in MCAO Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible ischemic lesions in Middle Cerebral Artery Occlusion (MCAO) models for drug testing.

Troubleshooting Guides

Issue: High Variability in Infarct Volume

High variability in the size of the ischemic lesion is a common challenge that can mask the true effects of a therapeutic agent. This guide provides a systematic approach to identifying and mitigating sources of variability.

Possible Causes and Solutions:

| Cause | Solution |

| Inconsistent Occlusion | Monitor Cerebral Blood Flow (CBF): Use Laser Doppler Flowmetry (LDF) to confirm a successful occlusion, typically a drop to <20% of baseline CBF.[1][2][3][4][5] A simplified periorbital LDF placement can be used to avoid skull thinning. Standardize Filament Placement: Ensure the filament is advanced to the correct depth to occlude the MCA origin without perforating the vessel. Inadvertent occlusion of the pterygopalatine artery (PPA) instead of the internal carotid artery (ICA) can lead to smaller, more variable infarcts. |

| Physiological Parameters | Maintain Core Body Temperature: Body temperature significantly impacts lesion size. Maintain the animal's core body temperature at 36.5 ± 0.5°C during surgery and recovery using a heating pad and rectal probe. Hypothermia can be neuroprotective and reduce infarct volume, while hyperthermia can exacerbate it. Control Anesthesia: The choice and duration of anesthesia can affect outcomes. Use a consistent anesthetic regimen. Inhalational anesthetics like isoflurane allow for better control of physiological parameters. |

| Animal Characteristics | Control for Sex Differences: Females often exhibit smaller infarct volumes than males. Studies should ideally be conducted in both sexes or be adequately powered to detect sex-specific effects. Consider Comorbidities: Pre-existing conditions like hypertension and diabetes can significantly alter stroke outcome and increase lesion size. |

| Surgical Technique | Use Appropriate Suture: The type and size of the filament can influence the success of the occlusion. Silicon-coated sutures may produce more reproducible infarcts than flame-blunted ones. However, they can also increase the risk of subarachnoid hemorrhage. Standardize Surgical Procedure: A standardized surgical protocol, including the approach (e.g., Longa vs. Koizumi method), can reduce variability. |

Troubleshooting Workflow for High Infarct Variability

Caption: Troubleshooting workflow for high infarct variability in MCAO models.

Issue: Unexpected Animal Mortality

Unexpected mortality can compromise study power and introduce bias. This guide addresses common causes of mortality during and after MCAO surgery.

Possible Causes and Solutions:

| Cause | Solution |

| Subarachnoid Hemorrhage (SAH) | Refine Suture Insertion: Advance the filament slowly and carefully to avoid vessel perforation. The use of silicon-coated sutures can sometimes increase the risk of SAH. Optimize Suture Size: Use a filament diameter appropriate for the weight and strain of the animal. |

| Anesthesia Complications | Monitor Vital Signs: Continuously monitor respiration and heart rate during anesthesia. Select Appropriate Anesthetic: Certain anesthetics, like chloral hydrate, have been associated with higher mortality rates compared to others like subcutaneous ketamine-xylazine or isoflurane. |

| Post-operative Complications | Provide Supportive Care: Ensure proper hydration and nutrition post-surgery. Softened food and hydration gels can be beneficial. Monitor for Hyperthermia: Spontaneous hyperthermia can occur after MCAO and is associated with increased mortality. Monitor and manage body temperature during the recovery period. |

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of variability in infarct volume?

A1: While there is no universal standard, a coefficient of variation (CV) of 15-30% is often considered acceptable. However, this can vary depending on the specific research question and animal strain. Some studies have reported variability with a standard deviation of up to 40% or more with certain techniques.

Q2: How critical is monitoring cerebral blood flow with Laser Doppler Flowmetry (LDF)?

A2: LDF is a reliable technique for real-time feedback on regional cerebral blood flow and is highly recommended to ensure proper filament placement and successful occlusion. It helps to exclude animals with incomplete occlusion or vessel perforation from the study, thereby reducing variability.

Q3: What are the key differences between the Koizumi and Longa methods for MCAO?

A3: In the Koizumi method, the common carotid artery (CCA) is permanently ligated if the filament is removed. In the Longa method, the external carotid artery (ECA) is permanently ligated, which is considered by some to be a more clinically relevant model.

Q4: How long should the occlusion period be?

A4: The duration of occlusion is a critical determinant of infarct size. A 30-minute MCAO in mice is a minimal critical time for developing reproducible ischemic lesions. A 15-minute ICA occlusion may offer a balance between reproducible infarction and long-term survival, while a 30-minute occlusion may be better for short-term studies where survival is less critical. Longer occlusion times (e.g., 90-120 minutes) produce larger infarcts but may also increase mortality.

Q5: How do I assess the neurological deficit in my MCAO model?

A5: Several scoring systems are available, including the Bederson score, the modified neurological severity score (mNSS), and the Garcia scale. The Bederson (0-5) score has been shown to be a good compromise between validity and reliability in the acute phase (24 hours post-MCAO).

Data Summary Tables

Table 1: Factors Influencing Infarct Volume in MCAO Models

| Factor | Influence on Infarct Volume | Key Considerations |

| Occlusion Duration | Longer duration generally leads to larger infarcts. | Balance infarct size with animal survival rates. |

| Body Temperature | Hypothermia reduces, while hyperthermia increases infarct size. | Maintain strict temperature control during and after surgery. |

| Anesthesia | Different anesthetics can have neuroprotective or exacerbating effects. | Use a consistent anesthetic regimen and monitor physiological parameters. |

| Animal Sex | Females often have smaller infarcts than males. | Account for sex as a biological variable in study design. |

| Comorbidities | Hypertension and diabetes can increase infarct size. | Consider the use of animals with relevant comorbidities for translational studies. |

| Surgical Technique | Variations in filament type and placement can significantly alter outcomes. | Standardize the surgical protocol and use LDF for verification. |

Table 2: Comparison of Neurological Scoring Systems

| Scoring System | Description | Pros | Cons |

| Bederson Score (0-5) | Evaluates postural reflexes and forelimb flexion. | Simple, rapid, and good correlation with infarct volume in the acute phase. | Less sensitive for long-term recovery studies. |

| mNSS (0-14) | A composite score assessing motor, sensory, balance, and reflex functions. | More comprehensive than the Bederson score; high correlation with infarct volume. | More time-consuming to perform. |

| Garcia Scale (3-18) | Assesses spontaneous activity, symmetry of movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch. | Provides a detailed assessment of multiple neurological functions. | Can be more subjective and requires trained observers. |

Experimental Protocols

Protocol 1: Intraluminal Filament MCAO Surgery (Mouse)

This protocol describes the Longa method for transient MCAO in mice.

-

Anesthesia and Preparation:

-

Anesthetize the mouse with isoflurane (3% for induction, 1.5% for maintenance) or an intraperitoneal injection of ketamine/xylazine.

-

Place the animal in a supine position on a heating pad and maintain core body temperature at 36.5 ± 0.5°C using a rectal probe.

-

Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

-

Vessel Isolation and Ligation:

-

Carefully dissect the arteries from the surrounding tissue and vagus nerve.

-

Ligate the distal end of the ECA.

-

Place a temporary ligature around the CCA.

-

Place a loose ligature around the ICA.

-

-

Filament Insertion and Occlusion:

-

Make a small incision in the ECA stump.

-

Introduce a silicon-coated monofilament (e.g., 6-0) through the ECA stump and into the ICA.

-

Advance the filament approximately 9-11 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

-

Confirm successful occlusion by a >80% drop in cerebral blood flow using Laser Doppler Flowmetry.

-

-

Reperfusion:

-

After the desired occlusion period (e.g., 30-60 minutes), gently withdraw the filament to allow reperfusion.

-

Confirm reperfusion with LDF, observing a return of blood flow.

-

Remove the temporary ligature from the CCA.

-

Close the neck incision with sutures.

-

-

Post-operative Care:

-

Administer subcutaneous saline for hydration.

-

Monitor the animal during recovery, ensuring it is warm and has access to food and water.

-

Protocol 2: Infarct Volume Assessment with TTC Staining

-

Brain Extraction and Sectioning:

-

At the desired time point post-MCAO (typically 24-72 hours), deeply anesthetize the animal and perfuse transcardially with cold saline.

-

Extract the brain and place it in a cold brain matrix.

-

Cut the brain into 1-2 mm thick coronal sections.

-

-

TTC Staining:

-

Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS).

-

Incubate at 37°C for 15-30 minutes in the dark, turning the slices halfway through.

-

Viable tissue will stain red, while the infarcted tissue will remain white.

-

-

Image Analysis and Quantification:

-

Scan or photograph the stained sections.

-

Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres in each slice.

-

Calculate the infarct volume, often with a correction for edema: Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Volume of Infarct]).

-

Signaling Pathways and Workflows

Factors Influencing MCAO Reproducibility

Caption: Key factors influencing the reproducibility of the MCAO model.

References

- 1. Periorbital Placement of a Laser Doppler Probe for Cerebral Blood Flow Monitoring Prior to Middle Cerebral Artery Occlusion in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]